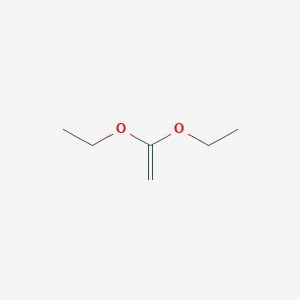

1,1-Diethoxyethene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGIVYVOVVQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181292 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2678-54-8 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 1,1-Diethoxyethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the versatile reagent, 1,1-diethoxyethene (also known as ketene diethyl acetal). This document presents a detailed analysis of its spectral features, offering valuable insights for its identification, characterization, and application in various research and development settings.

Introduction

This compound is a key building block in organic synthesis, valued for its role in [2+2] cycloadditions, Michael additions, and as a precursor to various functionalized molecules. A thorough understanding of its spectroscopic properties is crucial for monitoring reaction progress, confirming product identity, and ensuring purity. This guide presents a compilation of its ¹H NMR, ¹³C NMR, and IR spectral data, supplemented with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 3.0 - 3.5 | Singlet | N/A |

| -O-CH₂- | 3.6 - 4.0 | Quartet | ~7 |

| -CH₃ | 1.1 - 1.4 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=C(OEt)₂ | 160 - 165 |

| =CH₂ | 55 - 65 |

| -O-CH₂- | 60 - 65 |

| -CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. The data presented below is sourced from the NIST WebBook, listed under its synonym, ketene diethyl acetal.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=C Stretch (alkene) | ~1650 | Medium to weak |

| C-O Stretch (ether) | 1050-1150 | Strong, broad |

| =C-H Stretch (alkene) | 3000-3100 | Medium |

| C-H Stretch (alkane) | 2850-2980 | Strong |

| =C-H Bend (alkene) | ~890 | Strong |

Experimental Protocols

The following are detailed, representative protocols for acquiring NMR and IR spectra of liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Small vial

-

Kimwipes

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (up to 50 mg) may be beneficial.[2]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

-

-

Instrument Setup:

-

Carefully insert the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

-

Wipe the exterior of the NMR tube with a Kimwipe to remove any fingerprints or dust.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and label the peaks in both the ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with a liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory

-

Salt plates (e.g., NaCl or KBr) for transmission spectroscopy

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Pasteur pipette

-

Kimwipes

Procedure (using liquid transmission cell):

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a drop of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.[4]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Place the sample holder into the beam path of the FT-IR spectrometer.

-

Acquire the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

-

Cleaning:

-

Carefully disassemble the salt plates.

-

Clean the plates by rinsing with a volatile solvent (e.g., acetone) and gently wiping with a soft, lint-free cloth.[4] Store the plates in a desiccator to prevent damage from moisture.

-

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its expected spectroscopic signals.

Caption: Correlation of this compound structure with its spectroscopic signals.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a definitive experimental NMR dataset remains elusive in common databases, the provided predictive data and the comprehensive IR analysis offer a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data in their own laboratories.

References

The Nucleophilic Character of Ketene Diethyl Acetals: An In-depth Technical Guide to their Reactivity with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketene diethyl acetals are versatile C2-synthons in organic synthesis, valued for their electron-rich double bond which imparts strong nucleophilic character. This technical guide provides a comprehensive overview of the reactivity of ketene diethyl acetals with a variety of electrophiles. It delves into the mechanistic pathways of these reactions, presents quantitative data on reaction outcomes, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the strategic application of ketene diethyl acetals in the construction of complex molecular architectures.

Introduction

Ketene acetals, and specifically ketene diethyl acetal, are a class of organic compounds characterized by a carbon-carbon double bond connected to two alkoxy groups. This structural feature results in a significant increase in the electron density of the double bond, making them potent nucleophiles. Their utility in carbon-carbon bond formation is well-established, with applications ranging from the synthesis of β-dicarbonyl compounds to the construction of four- and six-membered ring systems through cycloaddition reactions. Understanding the scope and limitations of their reactivity with various electrophiles is crucial for their effective deployment in synthetic strategies.

Reactions with Carbonyl Compounds

Ketene diethyl acetals react with aldehydes and ketones, typically in the presence of a Lewis acid catalyst, to afford β-hydroxy acetals. This reaction is analogous to a Mukaiyama aldol addition. The Lewis acid activates the carbonyl group of the aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the ketene diethyl acetal.

Reaction with Aldehydes

The reaction with aldehydes proceeds to give the corresponding aldol-type adducts. The choice of Lewis acid can influence the stereochemical outcome of the reaction when chiral centers are formed.

Table 1: Reaction of Ketene Diethyl Acetal with Various Aldehydes

| Entry | Aldehyde | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 to 0 | 3 | 85 |

| 2 | 4-Nitrobenzaldehyde | SnCl₄ | CH₂Cl₂ | -78 to rt | 4 | 78 |

| 3 | Cinnamaldehyde | BF₃·OEt₂ | Toluene | -78 to rt | 5 | 75 |

| 4 | Isobutyraldehyde | ZnCl₂ | CH₂Cl₂ | 0 to rt | 6 | 65 |

Experimental Protocol: Reaction of Ketene Diethyl Acetal with Benzaldehyde

Materials:

-

Ketene diethyl acetal (1.16 g, 10 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂, 11 mL, 11 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dichloromethane (30 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

To the cooled solvent, a 1 M solution of titanium tetrachloride in dichloromethane (11 mL, 11 mmol) is added dropwise.

-

A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (10 mL) is added to the reaction mixture, and it is stirred at -78 °C for 30 minutes.

-

Ketene diethyl acetal (1.16 g, 10 mmol) dissolved in anhydrous dichloromethane (10 mL) is then added dropwise over 15 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy acetal.

Caption: Reaction of Ketene Diethyl Acetal with an Aldehyde.

Reactions with Acyl Chlorides

The reaction of ketene diethyl acetals with acyl chlorides provides a direct route to β-keto esters. This transformation is highly efficient and proceeds readily without the need for a catalyst in many cases.

Table 2: Synthesis of β-Keto Esters from Ketene Diethyl Acetal and Acyl Chlorides

| Entry | Acyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Diethyl ether | 0 to rt | 2 | 92 |

| 2 | Acetyl chloride | THF | 0 | 1 | 88 |

| 3 | Propanoyl chloride | CH₂Cl₂ | 0 to rt | 2 | 85 |

| 4 | Cinnamoyl chloride | Diethyl ether | 0 to rt | 3 | 80 |

Experimental Protocol: Synthesis of Ethyl Benzoylacetate

Materials:

-

Ketene diethyl acetal (1.16 g, 10 mmol)

-

Benzoyl chloride (1.41 g, 10 mmol)

-

Anhydrous diethyl ether (50 mL)

-

Triethylamine (1.11 g, 11 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried 100 mL three-necked round-bottom flask fitted with a dropping funnel, a magnetic stir bar, and a nitrogen inlet is charged with ketene diethyl acetal (1.16 g, 10 mmol) and anhydrous diethyl ether (30 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of benzoyl chloride (1.41 g, 10 mmol) in anhydrous diethyl ether (10 mL) is added dropwise from the dropping funnel over 20 minutes with vigorous stirring.

-

After the addition is complete, triethylamine (1.11 g, 11 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude β-keto ester is purified by vacuum distillation or column chromatography on silica gel.

Caption: Reaction of Ketene Diethyl Acetal with an Acyl Chloride.

Cycloaddition Reactions

Ketene diethyl acetals are excellent partners in cycloaddition reactions, particularly [2+2] and [4+2] (Diels-Alder) cycloadditions, with electron-deficient alkenes and dienes.

[2+2] Cycloaddition

The reaction of ketene diethyl acetals with electron-deficient alkenes, such as acrylates, acrylonitrile, and α,β-unsaturated ketones, leads to the formation of cyclobutane derivatives. These reactions often proceed through a zwitterionic intermediate.

Table 3: [2+2] Cycloaddition of Ketene Diethyl Acetal with Electron-Deficient Alkenes

| Entry | Alkene | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Acetonitrile | 80 | 24 | 75 |

| 2 | Acrylonitrile | Neat | 100 | 12 | 82 |

| 3 | Methyl vinyl ketone | Benzene | 80 | 18 | 68 |

| 4 | Maleic anhydride | Dioxane | 100 | 6 | 90 |

Experimental Protocol: [2+2] Cycloaddition of Ketene Diethyl Acetal with Methyl Acrylate

Materials:

-

Ketene diethyl acetal (1.16 g, 10 mmol)

-

Methyl acrylate (0.86 g, 10 mmol)

-

Anhydrous acetonitrile (20 mL)

Procedure:

-

A thick-walled glass tube is charged with ketene diethyl acetal (1.16 g, 10 mmol), methyl acrylate (0.86 g, 10 mmol), and anhydrous acetonitrile (20 mL).

-

The tube is sealed and heated in an oil bath at 80 °C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the cyclobutane adduct.

Caption: [2+2] Cycloaddition of Ketene Diethyl Acetal.

Conclusion

Ketene diethyl acetals are highly valuable and versatile reagents in organic synthesis. Their pronounced nucleophilicity enables a wide range of transformations with various electrophiles, providing efficient access to a diverse array of functionalized molecules. The reactions with carbonyl compounds, acyl chlorides, and electron-deficient alkenes, as detailed in this guide, highlight their importance in constructing key synthetic intermediates. The provided experimental protocols and quantitative data serve as a practical resource for chemists to effectively utilize ketene diethyl acetals in their synthetic endeavors. Further exploration of enantioselective variants of these reactions will undoubtedly continue to expand the synthetic utility of this important class of compounds.

Thermal Stability and Decomposition of 1,1-Diethoxyethene: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability and decomposition of 1,1-diethoxyethene (also known as ketene diethyl acetal). Despite a comprehensive review of scientific literature, it is crucial to note that detailed experimental data on the thermal decomposition of this specific compound is remarkably scarce. This document summarizes the available information, highlights the current knowledge gaps, and proposes potential decomposition pathways based on the general principles of organic chemistry and the behavior of structurally related compounds.

Introduction to this compound

This compound (C₆H₁₂O₂) is a member of the ketene acetal family, characterized by a carbon-carbon double bond with two attached alkoxy groups. Its unique electronic structure, with electron-donating ethoxy groups, makes it a versatile reagent in organic synthesis, particularly in cycloaddition reactions. While its reactivity in various chemical transformations is documented, its behavior under thermal stress remains largely unexplored in publicly accessible literature.

Thermal Stability Profile

There is a significant lack of quantitative data regarding the thermal stability of this compound. No specific decomposition temperatures, onset temperatures for thermal events from thermogravimetric analysis (TGA), or differential scanning calorimetry (DSC) data have been reported in the reviewed literature.

Table 1: Quantitative Thermal Stability Data for this compound

| Parameter | Value |

| Decomposition Temperature (Td) | Data not available |

| Onset of Decomposition (TGA) | Data not available |

| Activation Energy (Ea) for Decomposition | Data not available |

| Rate Constant (k) for Decomposition | Data not available |

The absence of this fundamental data presents a significant gap for researchers and professionals handling this compound at elevated temperatures.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition of this compound is likely to proceed through pathways common to other ethers and unsaturated organic compounds. The primary decomposition products are anticipated to be smaller, volatile molecules. Two plausible, non-radical decomposition pathways are proposed below. It is important to emphasize that these are hypothetical and require experimental validation.

Pathway A: Retro-ene Reaction

One potential pathway involves a retro-ene type reaction, a well-known intramolecular process in compounds possessing a hydrogen atom gamma to a double bond. In this compound, this would involve the transfer of a hydrogen atom from one of the ethyl groups to the double bond, leading to the concerted cleavage of a C-O bond and the formation of ethanol and ethyl vinyl ether.

Pathway B: Four-Membered Ring Elimination (Concerted)

Another possibility is a concerted elimination reaction proceeding through a four-membered transition state. This pathway would lead to the formation of ethylene and diethyl carbonate. While less common than six-membered pericyclic reactions, four-centered eliminations can occur at high temperatures.

It is also conceivable that under more extreme conditions, radical mechanisms involving homolytic bond cleavage could become significant, leading to a more complex mixture of decomposition products.

Decomposition Products

As with the decomposition pathways, the specific products of the thermal decomposition of this compound have not been experimentally identified and quantified.

Table 2: Potential Decomposition Products of this compound

| Proposed Pathway | Major Products | Minor Products |

| Retro-ene Reaction | Ethanol, Ethyl vinyl ether | Data not available |

| Four-Membered Ring Elimination | Ethylene, Diethyl carbonate | Data not available |

| Radical Decomposition | Ethane, Ethene, Carbon monoxide, etc. | Data not available |

Experimental Protocols for Future Studies

To address the existing knowledge gap, rigorous experimental investigation is required. The following outlines a potential experimental workflow for characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve is analyzed to determine the temperature at which significant mass loss begins.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

-

The resulting decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

Experiments should be conducted at various temperatures to observe changes in the product distribution.

-

Conclusion and Future Outlook

The thermal stability and decomposition of this compound represent a significant knowledge gap in the chemical literature. While its synthetic utility is appreciated, a lack of fundamental thermal data limits its application in processes where thermal stress is a factor and poses potential safety concerns. The proposed decomposition pathways in this guide are theoretical and await experimental verification.

Future research should focus on systematic experimental studies employing techniques such as TGA, DSC, and Py-GC/MS to elucidate the thermal behavior of this compound. Such studies will not only provide crucial safety and handling information but also offer deeper insights into the reactivity of ketene acetals under thermal conditions, benefiting both academic research and industrial applications.

CAS number and molecular properties of 1,1-diethoxyethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1,1-diethoxyethene (CAS Number: 2678-54-8), a versatile reagent in organic synthesis.

Core Molecular Properties

This compound, also known as ketene diethyl acetal, is a colorless liquid with the molecular formula C6H12O2.[1] Its structure features a carbon-carbon double bond with two ethoxy groups attached to one of the carbons, which imparts unique reactivity.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2678-54-8 | [2] |

| Molecular Formula | C6H12O2 | [1][2] |

| Molecular Weight | 116.16 g/mol | [1] |

| Boiling Point | 49-50 °C (at 5 kPa) | Vulcanchem |

| 105.6 °C (at 760 mmHg) | ChemNet | |

| Density | 0.880 g/mL at 20 °C | ChemicalBook |

| Refractive Index | n20/D 1.414 | ChemicalBook |

| Flash Point | 7 °C | ChemNet |

| Vapor Pressure | 34.1 mmHg at 25 °C | ChemNet |

| Solubility | Soluble in THF, ether, benzene; decomposes in water and ethanol. | ChemicalBook |

Synthesis of this compound

The following section details a common experimental protocol for the synthesis of this compound.

Experimental Protocol: Dehydrohalogenation of Chloroacetaldehyde Diethyl Acetal

This method involves the dehydrohalogenation of chloroacetaldehyde diethyl acetal using powdered potassium hydroxide.

Materials:

-

Chloroacetaldehyde diethyl acetal (610.4 g, 4.0 mol)

-

Powdered technical grade potassium hydroxide (800 g, 12.0 mol)

-

Polyethylene glycol 1000 dimethyl ether (32 g)

-

2-Methyl-2-butanol (88 g, 1.0 mol)

-

tert-Butyl methyl ether (1.2 L)

Procedure:

-

A mixture of chloroacetaldehyde diethyl acetal, powdered potassium hydroxide, polyethylene glycol 1000 dimethyl ether, and 2-methyl-2-butanol is heated to reflux in tert-butyl methyl ether with stirring.

-

After six hours, the reaction is stopped.

-

The salts are filtered off from the reaction mixture.

-

The resulting solution is distilled at a reduced pressure of 5 kPa.

-

The fraction boiling at 49 °C is collected, yielding 326 g (72.5% of theoretical) of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its electron-rich double bond, making it a strong nucleophile.

Key Reactions:

-

Electrophilic Addition: The double bond readily reacts with a variety of electrophiles.

-

Hydrolysis: It is highly susceptible to hydrolysis, reacting with water to form acetaldehyde and ethanol. This necessitates handling under anhydrous conditions.

-

Cycloaddition Reactions: As an electron-rich alkene, it participates in [2+2] and Diels-Alder cycloaddition reactions with electron-deficient partners. For instance, it undergoes [2+2] photocycloaddition with chiral polyfunctional 2-cyclohexenones.

-

Michael-type Additions: It can act as a Michael donor in reactions with suitable acceptors.

Safety Information

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

The Genesis of a Versatile Reagent: The Discovery and First Synthesis of 1,1-Diethoxyethene

A cornerstone of modern organic synthesis, 1,1-diethoxyethene, also known as ketene diethyl acetal, has a rich history rooted in the pioneering work on ketene acetals. Its discovery and the development of its first reliable synthesis paved the way for its widespread use as a versatile C2-synthon in cycloadditions, C-alkylation reactions, and the synthesis of complex molecules. This technical guide delves into the historical context of its discovery and provides a detailed account of its inaugural synthesis.

From Obscurity to Prominence: The Early Days of Ketene Acetals

The early 20th century saw the emergence of ketene chemistry, but the synthesis of their acetal derivatives remained a challenge. Initial attempts were often met with low yields and the formation of polymeric byproducts. It was the seminal work of S. M. McElvain and his research group that brought clarity and reproducibility to this area of organic chemistry. Their systematic investigation into the synthesis and reactions of ketene acetals laid the foundation for our modern understanding of these valuable reagents.

The First Reproducible Synthesis: A Dehydrohalogenation Approach

The first practical and well-documented synthesis of this compound was reported by S. M. McElvain and D. Kundiger. The method, detailed in the prestigious collection Organic Syntheses, relies on the dehydrohalogenation of the readily available bromoacetaldehyde diethyl acetal (bromoacetal).

Reaction Scheme

The core of the synthesis is an elimination reaction where a strong base is used to remove a molecule of hydrogen bromide from the bromoacetal, leading to the formation of the desired carbon-carbon double bond.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound as described by McElvain and Kundiger.

Materials:

-

Bromoacetaldehyde diethyl acetal (Bromoacetal)

-

Potassium metal

-

Absolute tert-butyl alcohol

Procedure:

-

Preparation of Potassium tert-butoxide: In a flask equipped with a reflux condenser, potassium metal is dissolved in absolute tert-butyl alcohol by refluxing the mixture until all the potassium has reacted.

-

Dehydrohalogenation: The solution of potassium tert-butoxide is cooled slightly, and bromoacetal is added. The mixture is then heated to initiate the elimination reaction.

-

Isolation and Purification: The resulting this compound is isolated from the reaction mixture by fractional distillation under reduced pressure.

Experimental Workflow

Quantitative Data

The synthesis reported by McElvain and Kundiger provided the first reliable method to obtain this compound in good yields.

| Parameter | Value |

| Reactants | |

| Bromoacetal | 1.0 mole |

| Potassium | 1.0 gram atom |

| tert-Butyl alcohol | Excess (solvent) |

| Yield | 67-75% |

| Boiling Point | 83-86 °C at 200 mmHg |

Conclusion

The pioneering work of S. M. McElvain in the mid-20th century on the synthesis of ketene acetals, particularly the development of a robust procedure for this compound, was a significant milestone in organic chemistry. This readily accessible and highly reactive intermediate opened up new avenues for the construction of complex molecular architectures. The dehydrohalogenation of bromoacetal remains a classic and instructive example of an elimination reaction and serves as a testament to the enduring legacy of early synthetic methodology. This foundational work continues to be relevant to researchers and drug development professionals who utilize this versatile building block in their synthetic endeavors.

A Methodological Guide to Quantum Chemical Calculations on 1,1-Diethoxyethene

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract: This technical guide outlines a comprehensive methodological framework for performing quantum chemical calculations on 1,1-diethoxyethene. In the absence of extensive published computational studies on this specific molecule, this document serves as a detailed protocol for researchers seeking to investigate its electronic structure, molecular properties, and spectroscopic characteristics. The guide covers the selection of appropriate theoretical methods and basis sets, the computational workflow from geometry optimization to property prediction, and standard experimental protocols for validation. All quantitative data presented is illustrative and intended to exemplify the expected outcomes of such calculations.

Introduction to Quantum Chemical Calculations on this compound

This compound is an enol ether of significant interest due to its reactive vinyl group and the influence of its two ethoxy substituents. Understanding its molecular geometry, electronic properties, and reactivity is crucial for its application in organic synthesis and materials science. Quantum chemical calculations provide a powerful tool for elucidating these characteristics at the atomic level, offering insights that can complement and guide experimental work.[1][2]

This guide provides a structured approach to performing ab initio and Density Functional Theory (DFT) calculations on this compound. It details the necessary computational steps, from initial structure definition to the prediction of spectroscopic data, and outlines corresponding experimental procedures for validation.

Molecular Structure of this compound

The foundational step in any quantum chemical calculation is the definition of the molecular structure. The IUPAC name for the molecule is this compound, and its chemical formula is C₆H₁₂O₂.

Structure:

The initial geometry for the calculations can be constructed using standard bond lengths and angles or sourced from crystallographic data if available. This initial structure serves as the starting point for geometry optimization.

Methodology for Quantum Chemical Calculations

A typical quantum chemical investigation involves a series of well-defined steps, from selecting the appropriate level of theory to analyzing the computed properties.[2][3]

Selection of Theoretical Methods and Basis Sets

The accuracy of quantum chemical calculations is determined by the chosen theoretical method and basis set.[4][5]

-

Theoretical Methods:

-

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but neglects electron correlation, which can be significant.[6]

-

Møller-Plesset Perturbation Theory (e.g., MP2): This method includes electron correlation and generally provides more accurate results than HF, particularly for geometric parameters.[7]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP or ωB97X-D, offer a good balance between computational cost and accuracy by approximating the exchange-correlation energy.[8][9] They are often the methods of choice for molecules of this size.

-

-

Basis Sets:

-

Pople Style (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used basis sets that offer a good compromise between speed and accuracy. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the lone pairs on the oxygen atoms and the π-system of the double bond.[10]

-

Dunning's Correlation-Consistent Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.[11]

-

For a molecule like this compound, a DFT method such as B3LYP combined with a 6-311+G(d,p) basis set is recommended for a reliable initial investigation.

Computational Workflow

The following workflow is standard for characterizing a molecule using quantum chemical methods.[12][13][14]

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation on the potential energy surface. This process adjusts bond lengths, bond angles, and dihedral angles to locate a stable equilibrium geometry.[15]

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies).

-

It predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

-

-

Property Calculations: Once a stable geometry is confirmed, various other molecular properties can be calculated, including:

-

Electronic Properties: Dipole moment, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.

-

Spectroscopic Properties: UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). NMR chemical shifts can also be calculated.

-

Predicted Molecular Properties of this compound (Illustrative Data)

The following tables present hypothetical, yet realistic, data that could be obtained from a DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

Optimized Geometric Parameters

This table summarizes key bond lengths and angles for the optimized geometry of this compound.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | ||

| C=C | 1.34 Å | |

| C-O | 1.36 Å | |

| O-C₂H₅ | 1.43 Å | |

| **Bond Angles (°) ** | ||

| C=C-O | 125.0° | |

| C-O-C | 118.0° | |

| O-C-O | 110.0° |

Calculated Vibrational Frequencies

The most significant calculated vibrational frequencies are listed below, along with their corresponding vibrational modes. These can be directly compared to an experimental IR spectrum.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3080 | =C-H stretch | Medium |

| 2980 | -C-H stretch (ethyl) | Strong |

| 1650 | C=C stretch | Strong |

| 1200 | C-O stretch | Strong |

| 1050 | C-C stretch (ethyl) | Medium |

Calculated Electronic Transitions (UV-Vis Spectrum)

The lowest energy electronic transitions calculated with TD-DFT are shown here. These values help in interpreting the experimental UV-Vis spectrum.

| Transition | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO (π -> π) | 210 nm | 0.45 |

| HOMO-1 -> LUMO (n -> π) | 245 nm | 0.02 |

Experimental Protocols for Validation

To validate the results of the quantum chemical calculations, experimental data is essential. The following are standard protocols for obtaining spectroscopic data for a liquid organic compound like this compound.

Infrared (IR) Spectroscopy

-

Objective: To measure the vibrational frequencies of the molecule for comparison with calculated frequencies.

-

Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.[16]

-

Place a drop of neat this compound liquid onto the ATR crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[17]

-

Clean the crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Compare the positions of major peaks (e.g., C=C stretch, C-O stretch) with the calculated vibrational frequencies.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which can be compared to calculated chemical shifts.

-

Protocol:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the molecular structure.[19][20][21] The number of signals and their multiplicities should correspond to the known structure of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To measure the electronic transitions of the molecule and compare them with TD-DFT predictions.

-

Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol).

-

Fill a quartz cuvette with the solvent to serve as a blank and record a baseline spectrum.[22][23][24]

-

Fill a matched quartz cuvette with the sample solution.

-

Measure the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).[25]

-

Identify the wavelength of maximum absorbance (λ_max) and compare it to the calculated electronic transitions.

-

Visualizations of Computational Workflows

Diagrams created using Graphviz help to visualize the logical flow of the computational and theoretical processes.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Hierarchy of Quantum Chemical Methods.

Conclusion

While published quantum chemical data for this compound is scarce, established computational chemistry workflows provide a clear path for its theoretical investigation. By employing DFT methods such as B3LYP with a Pople-style basis set like 6-311+G(d,p), researchers can obtain reliable predictions of its geometry, vibrational spectra, and electronic properties. This guide provides the necessary methodological framework for such an investigation and outlines the experimental protocols required to validate the computational results, thereby enabling a thorough characterization of this important molecule.

References

- 1. fiveable.me [fiveable.me]

- 2. tau.ac.il [tau.ac.il]

- 3. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 4. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 5. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 6. Computational Chemistry Methods | Encyclopedia MDPI [encyclopedia.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Tutorial on Density Functional Theory using quantum espresso | by Benjamin Obi Tayo Ph.D. | Modern Physics | Medium [medium.com]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]

- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 12. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]

- 15. oxfordreference.com [oxfordreference.com]

- 16. studylib.net [studylib.net]

- 17. ursinus.edu [ursinus.edu]

- 18. community.wvu.edu [community.wvu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. The Development of Expertise in Structure Elucidation using NMR Spectroscopy | UCI Department of Chemistry [chem.uci.edu]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 1,1-Diethoxyethene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides a comprehensive overview of the available information regarding the solubility of 1,1-diethoxyethene (also known as ketene diethyl acetal) in common organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and essential safety and handling considerations.

Introduction to this compound

This compound is a reactive organic compound with the chemical formula C₆H₁₂O₂. As a ketene acetal, it is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions and as a precursor for the formation of various functional groups. Understanding its solubility is critical for its application in reaction chemistry, enabling appropriate solvent selection for reaction media, work-up procedures, and purification processes.

Solubility of this compound

Comprehensive searches for quantitative solubility data for this compound have yielded limited specific numerical values. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Tetrahydrofuran (THF) | Soluble | No quantitative data available. |

| Diethyl Ether | Soluble | No quantitative data available. |

| Benzene | Soluble | No quantitative data available. |

| Water | Decomposes | Reacts with water. |

| Ethanol | Decomposes | Reacts with ethanol. |

It is important to note the distinction between this compound and the similarly named but structurally different compound, 1,1-diethoxyethane. The latter, a stable acetal, is miscible with many organic solvents such as alcohols and ethers[1]. In contrast, this compound is a more reactive molecule, and its compatibility with protic solvents like water and ethanol is limited due to decomposition.

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of this compound in a given anhydrous organic solvent (e.g., THF, diethyl ether, benzene) at a specific temperature.

Materials:

-

This compound (of known purity)

-

Anhydrous organic solvent of choice

-

A set of sealed, temperature-controlled vials or test tubes

-

Calibrated pipettes and syringes

-

Analytical balance

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

A method for determining concentration (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add a known and excess amount of this compound to a measured volume of the chosen solvent at a constant temperature.

-

Ensure the system is inert, for example, by working under a nitrogen or argon atmosphere, to prevent reaction with atmospheric moisture.

-

Vigorously agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound confirms saturation.

-

-

Sample Collection and Analysis:

-

After reaching equilibrium, allow the mixture to settle, ensuring a clear separation of the saturated solution from the excess solute.

-

Carefully extract an aliquot of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved material.

-

Accurately weigh the collected aliquot.

-

Prepare a series of standards of this compound in the same solvent with known concentrations.

-

Analyze the standards and the sample aliquot using a suitable analytical technique like GC or NMR to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis, calculate the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

-

Logical Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources. A safety data sheet (SDS) indicates that it is a flammable liquid and vapor[2].

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves, clothing, and eye/face protection.

Storage:

-

Store in a well-ventilated place.

-

Keep the container tightly closed and cool.

Signaling Pathways and Logical Relationships

The solubility of a simple organic molecule like this compound is governed by intermolecular forces rather than complex signaling pathways. The principle of "like dissolves like" is the primary determinant.

Diagram of Solubility Relationships

Caption: Intermolecular interactions governing the solubility of this compound.

Conclusion

While there is a significant gap in the literature regarding specific quantitative solubility data for this compound, its qualitative solubility in non-polar and polar aprotic solvents is established. Its reactivity with protic solvents like water and ethanol is a critical consideration for its use in organic synthesis. For applications requiring precise solubility values, it is recommended that researchers perform experimental determinations following a robust, generalized protocol as outlined in this guide, with strict adherence to safety precautions.

References

A Comprehensive Review of the Reactions of 1,1-Diethoxyethene for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthetic Utility of 1,1-Diethoxyethene, a Versatile Ketene Acetal

This compound, a prominent member of the ketene acetal family, serves as a highly reactive and versatile building block in organic synthesis. Its electron-rich double bond makes it an excellent nucleophile, readily participating in a variety of chemical transformations, including cycloadditions, electrophilic additions, and polymerizations. This whitepaper provides a detailed exploration of the key reactions of this compound, offering experimental protocols, quantitative data, and mechanistic insights to guide researchers, scientists, and professionals in the field of drug development.

Cycloaddition Reactions: Building Rings with Precision

This compound is a valuable partner in cycloaddition reactions, enabling the construction of four-, five-, and six-membered rings, which are core structures in many pharmaceutical agents.

[2+2] Cycloadditions

A related reaction involves the [2+2] cycloaddition of ketene diethyl acetal with electrophilic alkenes like methyl acrylate and acrylonitrile. These reactions can be optimized to produce cyclobutanone precursors, although challenges can arise in subsequent transformations due to the reactivity of the resulting cycloadducts.

[4+2] Cycloadditions (Diels-Alder Reactions)

This compound can act as a potent dienophile in Diels-Alder reactions. A notable example is its reaction with tropone, catalyzed by Lewis acids. This reaction can yield either [4+2] or [8+2] cycloadducts depending on the Lewis acid used. For instance, catalysis by B(C₆F₅)₃ favors the [4+2] adduct, while BPh₃ leads to the [8+2] product. This selectivity highlights the tunability of the reaction outcome based on the choice of catalyst.

Experimental Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Tropone (General Procedure)

To a solution of tropone in a dry, inert solvent such as dichloromethane at a low temperature (e.g., -78 °C) is added a catalytic amount of a Lewis acid (e.g., B(C₆F₅)₃). This compound is then added dropwise. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched, and the product is purified by column chromatography.

Table 1: Lewis Acid-Catalyzed Cycloaddition of Tropone with this compound

| Lewis Acid Catalyst | Product Ratio ([4+2]:[8+2]) |

| B(C₆F₅)₃ | Predominantly [4+2] |

| BPh₃ | Predominantly [8+2] |

| Me₂AlCl | Predominantly [8+2] |

| BF₃·OEt₂ | Predominantly [8+2] |

| TiCl₄ | Predominantly [8+2] |

Note: The regioselectivity ratios are typically determined by ¹H NMR analysis of the crude reaction mixture.

Electrophilic Addition Reactions: Functionalizing the Double Bond

The electron-rich nature of the double bond in this compound makes it highly susceptible to attack by electrophiles. These reactions provide a direct route to functionalized acetals and their derivatives.

Hydrolysis

The acid-catalyzed hydrolysis of this compound is a fundamental reaction that proceeds through a hemiacetal intermediate to ultimately yield ethyl acetate and ethanol. The mechanism involves the initial protonation of the double bond to form a stabilized carbocation, which is then attacked by water.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound (General Procedure)

This compound is dissolved in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄). The mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by techniques such as gas chromatography or NMR spectroscopy. Upon completion, the product, ethyl acetate, can be extracted with a suitable organic solvent and purified by distillation.

The kinetics of the hydrolysis of related ketene acetals have been studied, and the reaction is typically first-order in both the ketene acetal and the acid catalyst. The rate-determining step is the protonation of the double bond.

Polymerization Reactions: Creating Novel Materials

This compound can undergo polymerization, primarily through a cationic mechanism, to produce poly(ketene acetal)s. These polymers are of interest due to their potential biodegradability and the presence of functional groups along the polymer backbone.

Cationic Polymerization

The cationic polymerization of this compound is typically initiated by Lewis acids or protonic acids. The electron-donating ethoxy groups stabilize the propagating carbocationic center, facilitating the polymerization process. The reaction conditions, such as the choice of initiator, solvent, and temperature, can significantly influence the molecular weight and properties of the resulting polymer.

While specific, detailed protocols for the homopolymerization of this compound are not extensively documented in the readily available literature, the general principles of cationic polymerization of vinyl ethers and ketene acetals apply.

Experimental Protocol: Cationic Polymerization of this compound (General Procedure)

In a dry, inert atmosphere, a solution of this compound in a non-polar solvent (e.g., hexane or toluene) is cooled to a low temperature. A solution of a suitable initiator (e.g., a Lewis acid like BF₃·OEt₂ or a protonic acid) is added. The polymerization is allowed to proceed for a set time, after which it is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, collected, and dried.

Table 2: General Conditions for Cationic Polymerization of Ketene Acetals

| Parameter | Condition |

| Initiators | Lewis acids (BF₃·OEt₂, AlCl₃, SnCl₄), Protonic acids (TFA, HClO₄) |

| Solvents | Non-polar solvents (Hexane, Toluene, Dichloromethane) |

| Temperature | Low temperatures (-78 °C to 0 °C) are often employed to control the polymerization and minimize side reactions. |

| Termination | Addition of nucleophiles such as methanol or ammonia. |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering access to a wide array of cyclic and acyclic structures. Its participation in cycloaddition, electrophilic addition, and polymerization reactions makes it a valuable tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its reactivity, supported by general experimental procedures and key data, to empower researchers in their synthetic endeavors. Further exploration of the vast chemical space accessible from this reactive ketene acetal is certain to yield novel and valuable chemical entities.

Methodological & Application

Application Notes and Protocols: 1,1-Diethoxyethene as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. The hydroxyl group, a ubiquitous functional moiety in a vast array of organic molecules, including pharmaceuticals and natural products, often requires temporary masking to prevent its unwanted participation in reactions targeting other parts of a molecule. 1,1-Diethoxyethene has emerged as a valuable reagent for the protection of alcohols, forming a 1,1-diethoxyethyl (DEE) ether. This acetal-type protecting group offers the distinct advantages of being introduced under mild acidic conditions and, importantly, being stable to a range of basic and nucleophilic reagents. Its subsequent removal, or deprotection, can be readily accomplished under mild acidic conditions, regenerating the parent alcohol.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for alcohols, including detailed experimental protocols, quantitative data for reaction parameters, and a summary of the stability of the DEE protecting group.

Data Presentation

Table 1: Protection of Alcohols using this compound

| Substrate (Alcohol) | This compound (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | 1.1 - 1.5 | Pyridinium p-toluenesulfonate (PPTS) (1-5) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 | >90 |

| Secondary Alcohol | 1.2 - 2.0 | Camphorsulfonic acid (CSA) (1-5) | Dichloromethane (DCM) | 0 - 25 | 2 - 8 | 85-95 |

| Tertiary Alcohol | 1.5 - 3.0 | p-Toluenesulfonic acid (TsOH) (5-10) | Dichloromethane (DCM) | 25 | 12 - 24 | 70-85 |

| Phenol | 1.1 - 1.5 | Pyridinium p-toluenesulfonate (PPTS) (1-5) | Dichloromethane (DCM) | 0 - 25 | 1 - 3 | >95 |

Table 2: Deprotection of 1,1-Diethoxyethyl (DEE) Ethers

| Substrate (DEE Ether) | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary DEE Ether | Pyridinium p-toluenesulfonate (PPTS) | Methanol/Water (9:1) | 25 | 0.5 - 2 | >95 |

| Secondary DEE Ether | Acetic Acid/Water (4:1) | Tetrahydrofuran (THF) | 25 - 40 | 1 - 4 | >90 |

| Tertiary DEE Ether | 0.1 M Hydrochloric Acid (HCl) | Tetrahydrofuran (THF) | 0 - 25 | 0.5 - 1 | >95 |

| Phenolic DEE Ether | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 25 | 0.5 - 1.5 | >95 |

Table 3: Stability of the 1,1-Diethoxyethyl (DEE) Protecting Group

| Reagent/Condition | Stability |

| Strong Bases (e.g., NaOH, KOH, NaH) | Stable |

| Organometallic Reagents (e.g., Grignard reagents, organolithiums) | Stable |

| Metal Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable |

| Oxidizing Agents (e.g., PCC, PDC, Swern oxidation) | Stable |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Stable |

| Mild Acidic Conditions (e.g., PPTS, CSA, dilute HCl) | Labile |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.02 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.02 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 1,1-Diethoxyethyl (DEE) Ether

Materials:

-

1,1-Diethoxyethyl (DEE) protected alcohol (1.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Methanol/Water (9:1 v/v)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the 1,1-diethoxyethyl (DEE) protected alcohol (1.0 eq) in a 9:1 mixture of methanol and water.

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 0.5-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Caption: Workflow for alcohol protection and deprotection using this compound.

Caption: Simplified mechanisms for protection and deprotection reactions.

Synthesis of β-Keto Esters Utilizing 1,1-Diethoxyethene: Application Notes and Protocols for Researchers

For Immediate Release

Introduction

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing key intermediates for the pharmaceutical and fine chemical industries. These compounds serve as versatile building blocks for the construction of more complex molecular architectures due to their unique structural motif, which features both a ketone and an ester functional group in a 1,3-relationship. This arrangement allows for a wide range of chemical transformations, including alkylations, acylations, and cyclizations, making them invaluable in drug development and the synthesis of natural products.

Traditionally, β-keto esters are synthesized via methods such as the Claisen condensation of esters. While effective, these methods can be limited by issues of self-condensation and the requirement for strongly basic conditions. An alternative and highly efficient approach involves the C-acylation of ketene acetals, such as 1,1-diethoxyethene (ketene diethyl acetal), with acylating agents. This method offers a direct and often high-yielding route to a diverse array of β-keto esters under milder conditions.

This document provides detailed application notes and experimental protocols for the synthesis of β-keto esters using this compound, targeted towards researchers, scientists, and professionals in drug development.

Reaction Principle and Advantages

The synthesis of β-keto esters from this compound proceeds via the C-acylation of the electron-rich double bond. This compound acts as a nucleophile, attacking an electrophilic acylating agent, typically an acyl chloride. The reaction is often catalyzed by a Lewis acid, which activates the acyl chloride, making it more susceptible to nucleophilic attack. The initial adduct then undergoes the loss of a chloroethane molecule to yield the final β-keto ester product.

Key Advantages of this Method:

-

High Regioselectivity: The acylation occurs specifically at the carbon atom of the double bond, leading to the desired β-keto ester without the formation of isomeric byproducts.

-

Versatility: A wide range of acyl chlorides can be employed, allowing for the synthesis of a diverse library of β-keto esters with various substituents.

-

Milder Reaction Conditions: Compared to traditional methods like the Claisen condensation, this approach can often be carried out under less harsh conditions, improving compatibility with sensitive functional groups.

-

Directness: The method provides a direct route to the target compounds, often in a single synthetic step.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of β-keto esters from this compound and various acyl chlorides.

General Considerations:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are crucial for the success of these reactions, as moisture can lead to the decomposition of the Lewis acid catalyst and the acyl chloride.

-

Reactions involving Lewis acids should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Ethyl Benzoylacetate

This protocol details the synthesis of ethyl benzoylacetate via the Lewis acid-catalyzed acylation of this compound with benzoyl chloride.

Materials:

-

This compound (ketene diethyl acetal)

-

Benzoyl chloride

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Lewis Acid: To the cooled solvent, add titanium(IV) chloride (1.1 equivalents) dropwise via a syringe.

-

Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL).

-

Reaction: Add the solution from the dropping funnel to the reaction flask dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl benzoylacetate.

Data Presentation:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Volume/Mass | Yield (%) |

| This compound | 116.16 | 1.0 | 10 | 1.16 g | - |

| Benzoyl Chloride | 140.57 | 1.0 | 10 | 1.41 g | - |

| Titanium(IV) Chloride | 189.68 | 1.1 | 11 | 1.1 mL | - |

| Ethyl Benzoylacetate | 192.21 | - | - | - | 85-95 |

Protocol 2: Synthesis of Ethyl 4-Chlorobenzoylacetate

This protocol outlines the synthesis of ethyl 4-chlorobenzoylacetate, demonstrating the versatility of the method with a substituted acyl chloride.

Materials:

-

This compound

-

4-Chlorobenzoyl chloride

-

Zinc(II) chloride (ZnCl₂) (anhydrous)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous zinc(II) chloride (0.5 equivalents).

-

Solvent Addition: Add anhydrous diethyl ether (40 mL) to the flask.

-

Addition of Acyl Chloride: Add 4-chlorobenzoyl chloride (1.0 equivalent) to the suspension.

-

Addition of Ketene Acetal: Cool the mixture to 0 °C and add this compound (1.2 equivalents) dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 40 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution, concentrate the solvent, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 4-chlorobenzoylacetate.

Data Presentation:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Volume/Mass | Yield (%) |

| This compound | 116.16 | 1.2 | 12 | 1.40 g | - |

| 4-Chlorobenzoyl Chloride | 175.01 | 1.0 | 10 | 1.75 g | - |

| Zinc(II) Chloride (anhydrous) | 136.30 | 0.5 | 5 | 0.68 g | - |

| Ethyl 4-Chlorobenzoylacetate | 226.65 | - | - | - | 80-90 |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Lewis acid-catalyzed synthesis of β-keto esters from this compound.

Caption: General reaction mechanism for β-keto ester synthesis.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and purification of β-keto esters using this method.

Caption: Experimental workflow for β-keto ester synthesis.

Conclusion

The synthesis of β-keto esters via the acylation of this compound represents a powerful and versatile tool for medicinal chemists and researchers in drug development. The mild reaction conditions and broad substrate scope allow for the efficient construction of diverse molecular scaffolds. The detailed protocols and workflows provided herein are intended to serve as a practical guide for the implementation of this valuable synthetic methodology in the laboratory. Further exploration of different Lewis acids and acylating agents can expand the utility of this reaction for the synthesis of novel and complex β-keto esters.

Application Notes and Protocols: [2+2] Cycloaddition Reactions of 1,1-Diethoxyethene with Ketenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition reaction between ketenes and electron-rich alkenes, such as 1,1-diethoxyethene, is a powerful tool in organic synthesis for the construction of functionalized cyclobutanone rings. These four-membered carbocycles are versatile synthetic intermediates, finding application in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The high reactivity of ketenes, coupled with the nucleophilic nature of this compound, facilitates a concerted [π²s + π²a] cycloaddition, often proceeding with high efficiency and stereoselectivity. This document provides detailed application notes and experimental protocols for the [2+2] cycloaddition of this compound with various ketenes, including dichloroketene, diphenylketene, and alkylketenes.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the [2+2] cycloaddition of ketenes with alkenes involves a concerted, antarafacial approach of the alkene to the ketene π system. The LUMO of the ketene interacts with the HOMO of the electron-rich alkene, this compound. This concerted pathway is thermally allowed by the Woodward-Hoffmann rules. The stereochemistry of the resulting cyclobutanone is dependent on the substituents on both the ketene and the alkene. For this compound, the reaction leads to the formation of a 2,2-diethoxycyclobutanone derivative.

General Experimental Considerations

-

Inert Atmosphere: Ketenes are highly reactive and susceptible to reaction with moisture and oxygen. All reactions should be carried out under an inert atmosphere of nitrogen or argon.

-

Anhydrous Solvents: The use of dry solvents is crucial to prevent the hydrolysis of the ketene and other side reactions.

-

In Situ Generation of Ketenes: Many ketenes, particularly dichloroketene and alkylketenes, are unstable and are typically generated in situ in the presence of the alkene.

-

Temperature Control: Cycloaddition reactions with highly reactive ketenes are often exothermic and may require cooling to control the reaction rate and prevent side reactions.

Data Presentation: Summary of [2+2] Cycloaddition Reactions

| Ketene Precursor | Ketene Generated | Alkene | Product | Reaction Conditions | Yield (%) | Reference |

| Trichloroacetyl chloride | Dichloroketene | This compound | 2,2-Diethoxy-3,3-dichlorocyclobutanone | Activated Zn, Diethyl ether, Reflux | Good | General Method |

| Dichloroacetyl chloride | Dichloroketene | This compound | 2,2-Diethoxy-3,3-dichlorocyclobutanone | Triethylamine, Hexane, 0 °C to RT | Moderate to Good | General Method[1] |